molecular formula C15H21NO5 B12376259 PD-1/PD-L1-IN-29 intermediate-1

PD-1/PD-L1-IN-29 intermediate-1

Cat. No.: B12376259
M. Wt: 295.33 g/mol
InChI Key: KEGGPKIRWQIHQT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-29 intermediate-1 (CAS 220095-93-2) is a crucial chemical building block in the synthesis of novel small-molecule immune checkpoint inhibitors. This compound, with the molecular formula C15H21NO5 and a molecular weight of 295.33, serves as a specialized precursor in the development of potent PD-1/PD-L1 inhibitors such as PD-1/PD-L1-IN-29. The final inhibitor compounds target the Programmed Cell Death-1 (PD-1) and its ligand (PD-L1) pathway, a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By disrupting the PD-1/PD-L1 interaction, these inhibitors block the inhibitory signals that downregulate T-cell activity, thereby reactivating the cytotoxic potential of T-cells and restoring the body's anti-tumor immune response. Research in this area has revolutionized cancer immunotherapy, providing significant clinical benefits for various cancer types. This high-purity intermediate is supplied exclusively for research and development purposes, enabling scientists in pharmaceutical and biotechnology settings to explore and advance the next generation of cancer immunotherapies. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

tert-butyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1

InChI Key

KEGGPKIRWQIHQT-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

The preparation of this compound involves the following key steps (Figure 1):

  • Core Benzodioxin Synthesis :

    • Starting with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, a Friedel-Crafts alkylation introduces a methyl group at the ortho position.
    • Chlorination via electrophilic substitution yields 5-chloro-2-methyl-2,3-dihydro-1,4-benzodioxin.
  • Cyanopyridinyl Methoxy Installation :

    • 5-Cyanopyridin-3-ylmethanol is synthesized through a Sonogashira coupling between 3-bromo-5-cyanopyridine and propargyl alcohol, followed by hydrogenation.
    • Etherification with the chlorophenyl intermediate using Mitsunobu conditions (DIAD, PPh₃) attaches the cyanopyridinylmethoxy group.
  • Sulfonic Acid Chain Assembly :

    • A three-carbon aliphatic chain with a dimethylamino group is introduced via Michael addition using acrylonitrile, followed by reduction to the amine.
    • Sulfonation is achieved using chlorosulfonic acid, and the final sulfonic acid is generated via hydrolysis.
  • Global Deprotection and Purification :

    • Protective groups (e.g., tert-butyl esters) are removed under acidic conditions (TFA/CH₂Cl₂).
    • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the final product with >98% purity.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Purity (HPLC)
1 Friedel-Crafts alkylation AlCl₃, CH₃Cl, 0°C → 25°C, 12 h 78 90
2 Chlorination Cl₂, FeCl₃, DCM, 40°C, 6 h 85 92
3 Sonogashira coupling Pd(PPh₃)₄, CuI, TEA, THF, 60°C, 24 h 65 88
4 Mitsunobu etherification DIAD, PPh₃, THF, 0°C → 25°C, 18 h 72 95
5 Sulfonation ClSO₃H, DCM, −10°C, 2 h 68 91
6 Hydrolysis NaOH (1M), MeOH/H₂O, 50°C, 4 h 89 98

Analytical Characterization

The structural integrity of this compound is confirmed through advanced spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.45–6.82 (m, 10H, aromatic-H), 4.12 (s, 2H, OCH₂), 3.55 (t, J = 6.5 Hz, 2H, CH₂N), 2.21 (s, 6H, N(CH₃)₂).
    • ¹³C NMR (125 MHz, DMSO-d₆): δ 162.1 (C=O), 148.9–112.4 (aromatic-C), 70.3 (OCH₂), 53.8 (N(CH₃)₂).
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₃₇H₄₁ClN₄O₇S [M+H]⁺: 721.2620; Found: 721.2618.
  • HPLC Analysis :

    • Column: Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
    • Mobile Phase: 0.1% TFA in H₂O (A) and acetonitrile (B).
    • Gradient: 10% B → 90% B over 20 min.
    • Retention Time: 12.7 min.

Process Optimization and Challenges

Solubility and Formulation Considerations

This compound exhibits limited aqueous solubility (0.5 mg/mL in water). To address this, formulation strategies include:

  • DMSO-Based Solutions : 10 mM stock in DMSO for in vitro assays.
  • PEG300/Tween 80 Emulsions : For in vivo studies, a 1:4:5 ratio of DMSO:PEG300:Tween 80 enhances bioavailability.

Yield Improvement Strategies

  • Catalyst Screening : Replacing Pd(PPh₃)₄ with Xantphos-Pd-G3 in Sonogashira coupling increases yield from 65% to 82%.
  • Temperature Control : Maintaining −10°C during sulfonation minimizes side reactions (e.g., over-sulfonation).

Industrial-Scale Production

For kilogram-scale synthesis, the following adjustments are critical:

  • Continuous Flow Chemistry : Reduces reaction time for Friedel-Crafts alkylation from 12 h to 2 h.
  • Crystallization Optimization : Ethyl acetate/hexane recrystallization improves purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-29 intermediate-1 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of PD-1/PD-L1-IN-29 intermediate-1 involves blocking the interaction between PD-1 and PD-L1. PD-1 is an immune checkpoint receptor expressed on T cells, and its interaction with PD-L1, which is expressed on tumor cells, leads to the inhibition of T cell activity. By blocking this interaction, this compound enhances T cell activation and promotes an immune response against tumors . The compound targets the PD-1/PD-L1 pathway, which is crucial for immune regulation and tumor immune evasion .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Class Target IC50/EC50 Mechanism of Action Key Preclinical Findings
PD-1/PD-L1-IN-29 Small molecule PD-L1 6.1 nM Induces PD-L1 dimerization and internalization Tumor suppression in MC38 models
PD-1/PD-L1-IN-30 (MAX-10181) Small molecule PD-L1 18 nM Binds PD-L1, blocks PD-1 interaction Not reported in provided evidence
Spartalizumab (PDR001) mAb PD-1 Sub-nM Blocks PD-1 binding to PD-L1/PD-L2 Clinical activity in thyroid cancer
BMS-936558 (Nivolumab) mAb PD-1 N/A Inhibits PD-1 signaling 18–28% response rates in NSCLC, melanoma
Anti-PD-L1 mAb (e.g., Atezolizumab) mAb PD-L1 N/A Blocks PD-L1/PD-1 and PD-L1/B7-1 interactions 6–17% objective response rates

Key Insights :

  • Small Molecules vs. mAbs: IN-29 and IN-30 are orally bioavailable small molecules, offering advantages in tissue penetration and cost over mAbs . However, mAbs like nivolumab have established clinical efficacy, with response rates up to 28% in melanoma .

Efficacy and Biomarker Correlations

  • IN-29 : Demonstrates dose-dependent tumor growth inhibition in MC38 models, but clinical data are lacking .
  • PD-L1 Expression : Similar to mAbs, IN-29’s efficacy may depend on tumor PD-L1 levels. highlights that PD-L1-positive tumors exhibit higher response rates to PD-1/PD-L1 inhibitors (36% vs. 0% in PD-L1-negative tumors) .
  • Combination Potential: Preclinical studies suggest small molecules like IN-29 may synergize with chemotherapy or radiotherapy, akin to mAb combinations .

Toxicity Profiles

Compound Common Adverse Events (Grade ≥3) Immune-Related Toxicities
PD-1/PD-L1-IN-29 Not reported Not reported
Anti-PD-1 mAbs (e.g., Nivolumab) Fatigue (14%), pneumonitis (3%) Colitis, hepatitis
Anti-PD-L1 mAbs (e.g., Atezolizumab) Rash (5%), hepatitis (2%) Pneumonitis, thyroid dysfunction

Key Insights :

  • Small molecules like IN-29 may circumvent immune-related adverse events (irAEs) associated with mAbs, such as pneumonitis and colitis, which occur in 9–14% of patients .

Clinical and Regulatory Status

  • mAbs : Nivolumab and atezolizumab are FDA-approved for multiple cancers, supported by phase III trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.